Myrmicarin 217

Descripción

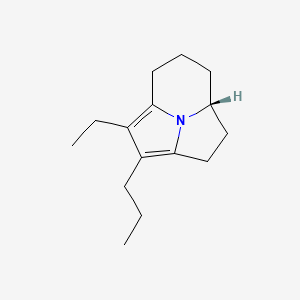

Structure

3D Structure

Propiedades

Fórmula molecular |

C15H23N |

|---|---|

Peso molecular |

217.35 g/mol |

Nombre IUPAC |

(7R)-2-ethyl-3-propyl-11-azatricyclo[5.3.1.04,11]undeca-1,3-diene |

InChI |

InChI=1S/C15H23N/c1-3-6-13-12(4-2)14-8-5-7-11-9-10-15(13)16(11)14/h11H,3-10H2,1-2H3/t11-/m1/s1 |

Clave InChI |

AAILVETVJINXCS-LLVKDONJSA-N |

SMILES isomérico |

CCCC1=C2CC[C@@H]3N2C(=C1CC)CCC3 |

SMILES canónico |

CCCC1=C2CCC3N2C(=C1CC)CCC3 |

Sinónimos |

myrmicarin myrmicarin 215A myrmicarin 215B myrmicarin 217 |

Origen del producto |

United States |

Origin and Isolation Methodologies of Myrmicarin 217

Chromatographic Methodologies for Purification

Application of Flash Column Chromatography

Flash column chromatography is a significant technique employed in the purification of Myrmicarin 217, particularly for sensitive samples. Due to the air and acid sensitivity of some myrmicarin compounds, including those related to this compound, specialized conditions are often necessary for successful isolation and purification using this method. nih.govnih.govmit.edu

One approach involves the use of triethylamine-pretreated silica (B1680970) gel as the stationary phase. nih.govmit.edu This pretreatment helps to deactivate the acidic sites on the silica gel, which could otherwise catalyze the decomposition or interconversion of the sensitive alkaloids. nih.govrochester.edu Using a solvent system containing a small percentage of triethylamine (B128534) (e.g., 1-3%) can also help maintain the stability of acid-sensitive compounds during chromatography. rochester.edu Flash column chromatography allows for relatively rapid separation compared to traditional gravity column chromatography, which is beneficial for compounds that degrade over time. reachdevices.com

Other Advanced Chromatographic Separations

Beyond flash column chromatography, other advanced chromatographic methods have been utilized in the study and isolation of myrmicarin alkaloids. Neutral alumina (B75360) gel chromatography has been successfully employed to isolate this compound and other myrmicarins like M237A and M237B as pure components. nih.govmit.edu While effective for separation, the sensitivity of these alkaloids means that even after purification, storage at ambient temperature can lead to their rapid interconversion. nih.govmit.edu

Analytical thin-layer chromatography (TLC) using silica gel or neutral alumina gel impregnated with a fluorescent indicator is commonly used to monitor the progress of reactions and assess the purity of fractions obtained from column chromatography during isolation and synthesis efforts. nih.govcaltech.edu The sensitivity of myrmicarins to acidic conditions, such as those present on standard silica gel, highlights the importance of using deactivated or alternative stationary phases. nih.gov

Structural Elucidation Methodologies of Myrmicarin 217 and Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, providing detailed information about the connectivity and spatial arrangement of atoms. nd.edufrontiersin.orgrsc.org For Myrmicarin 217 and its analogues, various advanced NMR techniques have been indispensable. mit.edunih.govnih.gov

Two-Dimensional NMR Studies for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unraveling the complex spin systems and through-bond and through-space correlations within these alkaloids. Techniques such as gCOSY, HSQC, and gHMBC have been extensively used to assign proton and carbon signals and establish connectivity. nih.govnih.govhmdb.ca

gCOSY (Gradient Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other through bonds, helping to identify spin systems within the molecule. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC provides correlations between protons and the carbons to which they are directly attached, aiding in the assignment of carbon signals based on known proton shifts. nih.govnih.govhmdb.ca

Exhaustive structural analysis using a combination of these 2D NMR techniques has been reported for this compound and its analogues, allowing for the determination of their connectivity and relative stereochemistry. nih.govnih.gov For instance, 2D-NMR analysis has provided support for the structural assignment of key intermediates and products in synthetic routes to this compound and related structures. nih.govresearchgate.net The extreme air sensitivity of some complex myrmicarins, like Myrmicarin 430A, necessitated their characterization as crude mixtures using phase-sensitive 2D-NMR techniques. mit.edu

Application of Chiral NMR Reagents for Absolute Configuration Determination (if applicable)

While 2D NMR techniques are effective for determining relative stereochemistry, establishing the absolute configuration of chiral centers often requires additional methods. Chiral NMR reagents can be used to differentiate between enantiomers, which have identical NMR spectra in achiral environments. libretexts.org By forming diastereomeric complexes with the enantiomers, chiral reagents can induce differential chemical shifts, allowing for the determination of enantiomeric excess and, in some cases, absolute configuration by comparison with known standards or through computational methods. libretexts.org The provided search results mention the enantioselective synthesis of this compound and other myrmicarins, implying that the determination of absolute configuration was a relevant aspect of their characterization. researchgate.netnih.gov However, the specific application of chiral NMR reagents for this compound is not explicitly detailed in the provided snippets.

Mass Spectrometry (MS) Approaches

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation pattern. sydney.edu.aunih.govthermofisher.com These data complement NMR spectroscopy in structural elucidation.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the molecular formula of a compound. nih.govsydney.edu.aunih.govscholaris.ca By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between ions with very similar nominal masses but different elemental compositions. sydney.edu.aunih.gov This is particularly important for natural products like myrmicarins, which can have complex formulas. HRMS data have been recorded for myrmicarin analogues, providing accurate mass measurements to support proposed molecular formulas. nih.govcaltech.edu

Tandem Mass Spectrometry for Fragmentation Pattern Analysis (if applicable)

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of selected ions and the analysis of the resulting fragment ions. nih.govavantiresearch.comlongdom.orgresearchgate.net This technique provides valuable information about the connectivity of atoms within the molecule by revealing characteristic fragmentation pathways. nih.govlongdom.orgemis.de While the provided search results mention tandem mass spectrometry in the context of structural analysis and fragmentation pattern analysis in general nih.govavantiresearch.comlongdom.orgresearchgate.netemis.deuvic.ca, specific details about the fragmentation patterns observed for this compound or its analogues using tandem MS are not extensively described in the snippets. However, the application of MS/MS would be a standard approach to gain further structural information by inducing fragmentation and analyzing the resulting ions.

Complementary Spectroscopic and Analytical Techniques

In addition to NMR and MS, other spectroscopic and analytical techniques can provide complementary information for the structural elucidation of myrmicarins.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by detecting characteristic bond vibrations. nih.govcaltech.edu This can help confirm the presence of carbonyl groups, C-H stretches, and other functional moieties within the myrmicarin structure. caltech.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about conjugated pi systems within the molecule. While not explicitly detailed for this compound in the snippets, it could be used to characterize the pyrroloindolizine chromophore.

Optical Rotation: For chiral myrmicarins, measuring the optical rotation is crucial for characterizing enantiomerically pure samples and confirming the results of enantioselective syntheses. nih.gov

X-ray Crystallography: While challenging for air-sensitive compounds, X-ray crystallography can provide definitive three-dimensional structural information, including absolute stereochemistry, if suitable crystals can be obtained. nih.gov The sensitivity of myrmicarins has made obtaining crystals for X-ray analysis difficult. nih.gov

These complementary techniques, used in conjunction with NMR and MS, contribute to a comprehensive understanding of the molecular architecture of this compound and its diverse analogues.

Compound Names and PubChem CIDs

Biosynthetic Hypotheses and Investigations of Myrmicarin 217

Proposed Biogenetic Pathways

Hypotheses regarding the formation of Myrmicarin 217 and other myrmicarin alkaloids suggest assembly from simpler precursors through a series of cyclization and modification steps.

Hypotheses for Oligomerization from Simpler Myrmicarin Structures

While this compound is a monomeric tricyclic structure, related, more complex myrmicarins are hypothesized to arise through the oligomerization of simpler myrmicarin structures. Substructure analysis of complex myrmicarins suggests they may be assembled biosynthetically via dimerization or trimerization of simpler tricyclic members. nih.gov For instance, it has been proposed that complex myrmicarins may originate through the dimerization or trimerization of tricyclic myrmicarins. nih.gov Synthetic studies have evaluated this potentially biomimetic assembly, revealing that myrmicarin 215B can undergo efficient and highly diastereoselective dimerization induced by Brønsted acid to yield a new heptacyclic structure, isomyrmicarin 430A. nih.gov, Mechanistic analysis of this dimerization using functionalized pyrroloindolizine derivatives indicated that the heptacyclic products are formed through a highly efficient, non-concerted ionic process. nih.gov The inherent reactivity of pyrroloindolizines, allowing them to act as azafulvenium ion precursors, provides a direct route to dimeric products and may have implications for the biosynthesis of these alkaloids. nih.gov,

Proposed Role of Indolizidine Intermediates

Synthetic routes to this compound have provided insights into potential biosynthetic steps, particularly highlighting the possible involvement of indolizidine intermediates. The synthesis of this compound has been shown to proceed through indolizidine intermediates., A method for the direct cyclization of appropriately disubstituted piperidines was used in the synthesis of this compound, and mechanistic investigation using 1H-NMR spectroscopy showed the reaction proceeding through indolizidine intermediates., The course of this facile cyclization may parallel steps in the biosynthesis of this compound and related alkaloids.,

Acetate-Derived Origins and Biosynthetic Precursors (analogous to other ant alkaloids)

The biosynthetic origins of myrmicarin alkaloids are an area of investigation, with analogies drawn to the biosynthesis of other ant alkaloids. While direct experimental evidence for the acetate-derived origin of this compound is not widely detailed, other tricyclic ant alkaloids, such as the tetraponerines found in Tetraponera ants, have been shown to derive from acetate (B1210297). This suggests that acetate units could serve as fundamental building blocks for the polycyclic structures found in various ant alkaloid classes, including the myrmicarins. Research into fungal polypyrrole alkaloids, which share some structural features with myrmicarins, has also pointed to mixed polyketide/amino acid origins, with acetyl-CoA units acting as building blocks. The diverse array of ant alkaloids arises from various biosynthetic pathways, sometimes utilizing amino acids (like serine and glycine (B1666218) for formic acid), but the acetate pathway is implicated in the production of certain polycyclic structures in ants.

Enzymatic and Genetic Basis of Myrmicarin Biosynthesis (if available)

Understanding the enzymatic machinery and genetic control underlying Myrmicarin biosynthesis in Myrmicaria ants is a complex challenge, and research in this specific area is ongoing.

Identification of Candidate Genes and Enzymes in Ant Glands

The identification and characterization of enzymes involved in the biosynthesis of natural products, including alkaloids, in insects is an active area of scientific inquiry. Researchers are employing techniques such as transcriptome sequencing of ant glands, the sites of alkaloid production, to identify candidate genes encoding biosynthetic enzymes. Genomic analysis of ants and their associated symbionts can also provide insights into potential biosynthetic capabilities. While these approaches are being utilized to explore insect natural product biosynthesis, specific details regarding the identified genes and enzymes directly responsible for the biosynthesis of this compound in ant glands are not extensively reported in the available literature.

Comparative Biosynthetic Pathway Evolution in Insects

The study of biosynthetic pathways in insects, including those for defensive compounds and pheromones, reveals fascinating patterns of evolution. Comparative studies of biosynthetic pathways across different insect orders are being conducted to understand their evolutionary history., For example, research on the biosynthesis of iridoids, another class of compounds found in ants, has shown that these pathways have evolved independently in plants and insects, and efforts are underway to elucidate how iridoid biosynthesis evolved in ants. While specific comparative evolutionary analyses focused solely on Myrmicarin biosynthesis are not prominently detailed, the broader context of studying the evolution of diverse insect biosynthetic pathways provides a framework for future investigations into the origins and diversification of myrmicarin production in ants.,

Relationship to Other Ant Alkaloid Biosynthesis (e.g., Solenopsins)

The biosynthesis of ant alkaloids exhibits considerable diversity across different species, reflecting the varied chemical structures found in their defensive secretions. This compound, a tricyclic pyrroloindolizine alkaloid found in Myrmicaria opaciventris ants, presents a proposed biosynthetic pathway that differs structurally and mechanistically from that of other well-studied ant alkaloids, such as the solenopsins produced by Solenopsis fire ants.

Solenopsins are primarily 2-methyl-6-alkyl or alkenyl piperidine (B6355638) alkaloids researchgate.netnih.govpsu.edu. Research suggests that the biosynthesis of solenopsins likely proceeds via an acetate-derived polyketide pathway, where the nitrogen atom is incorporated into a polyketide carbon skeleton researchgate.netnih.govchemspider.com. This is similar to the proposed biosynthesis of other insect alkaloids like tetraponerine-8 and coccinelline (B1211609) researchgate.netchemspider.com. While the biosynthesis of fire ant venom alkaloids remains an area requiring further exploration, limited studies, such as one focusing on S. geminata, support the hypothesis of an acetate origin for both cis and trans-solenopsins researchgate.netchemspider.com. The resulting solenopsin (B1210030) structures are characterized by a relatively simple piperidine ring with a methyl group and a long hydrocarbon chain researchgate.netnih.govpsu.edu.

In contrast, the proposed biosynthesis of this compound involves the formation of a more complex pyrroloindolizine ring system. Synthetic studies aimed at mimicking potential biological routes have provided insights into how this structure might be assembled in vivo. One proposed pathway involves the dehydrative cyclization of unsaturated derivatives of simpler myrmicarins, such as Myrmicarin 237B. This suggests a biosynthetic relationship where more complex myrmicarins could arise from the cyclization of related monocyclic or bicyclic precursors, potentially involving pyrrole (B145914) or indolizidine intermediates. Another hypothesis posits that complex myrmicarins might be formed through the dimerization or trimerization of simpler tricyclic members like Myrmicarin 215B.

The structural disparity between the relatively simple piperidine core of solenopsins and the fused pyrroloindolizine system of this compound points to fundamentally different biosynthetic strategies employed by the respective ant species. While solenopsin biosynthesis appears to rely on the assembly and modification of polyketide chains, the proposed routes to this compound involve cyclization reactions and potentially oligomerization of precursors containing pre-formed nitrogen-containing rings like pyrroles or piperidines that undergo further cyclization.

Detailed research findings supporting the this compound biosynthetic hypotheses often stem from biomimetic synthetic efforts. For instance, the successful synthesis of this compound through the cyclization of a functionalized piperidine derivative provides chemical plausibility for an analogous biological process. The observation of indolizidine intermediates during this synthetic cyclization further supports a potential biological pathway involving such structures. Similarly, studies on the dimerization of myrmicarin 215B demonstrate a possible route to more complex myrmicarin structures found in the same ants.

Comparing the two classes of alkaloids:

| Feature | Solenopsins | This compound |

| Core Structure | Piperidine ring | Pyrroloindolizine ring system |

| Proposed Biosynthetic Origin | Acetate-derived polyketide pathway researchgate.netnih.govchemspider.com | Cyclization of precursors, potentially dimerization/trimerization of simpler myrmicarins |

| Key Intermediates (Proposed/Synthetic) | Piperideines chemspider.com | Indolizidines, Pyrrole derivatives |

| Structural Complexity | Relatively simple (methyl and long alkyl chain) | More complex fused ring system |

This table highlights the distinct structural classes and the proposed differing biosynthetic approaches, illustrating the diverse enzymatic machinery and metabolic pathways present in different ant lineages for producing their characteristic alkaloid profiles.

Ecological and Biological Significance of Myrmicarin 217 Non Clinical

Role in Ant Communication and Social Behavior (e.g., Pheromonal Activity)

Myrmicarin 217 has been identified as a component of the pheromones and semiochemicals in the genus Myrmicaria. nih.govnih.gov It is present in the poison gland secretion, which is implicated in recruitment communication in Myrmicaria eumenoides. nih.govnih.gov

Intraspecific Signaling

This compound is listed as an "active" compound in the context of pheromonal activity in Myrmicaria species. nih.govnih.gov The poison gland secretions containing myrmicarins are utilized in communication within the ant colony. nih.govnih.gov Research indicates a high degree of intraspecific variation in the alkaloid patterns found in these ants. nih.gov

Trail Pheromone Components (if applicable)

While this compound is present in poison gland secretions involved in communication, the provided information does not explicitly identify it as a component of trail pheromones, unlike other ant alkaloids such as monomorine I. flybase.org Its role appears to be linked more broadly to communication originating from the poison gland. nih.govnih.gov

Defensive Functions Against Predators and Pathogens

Myrmicarins are known as poisonous alkaloids isolated from the poison gland secretions of Myrmicaria ants. nih.govnih.govnih.govnih.gov The toxicity of these secretions is associated with the myrmicarin alkaloids. nih.gov this compound is considered a defense substance. nih.gov The defensive chemistry of ants, including alkaloid toxins, is a significant area of study. nih.govnih.govuni.lu

Repellency Mechanisms

Based on the available information, this compound is involved in the defensive functions of Myrmicaria ants due to its presence in toxic poison gland secretions. nih.govnih.govnih.govnih.govnih.govuni.lu However, the specific mechanisms by which this compound acts as a repellent are not detailed in the provided search results.

Interactions with Other Organisms in the Ecosystem

The poison gland secretion of Myrmicaria ants, containing myrmicarin alkaloids, plays a role in their interactions within the ecosystem. nih.govnih.gov Notably, the venom of Myrmicaria natalensis, which contains myrmicarin alkaloids, has been observed to produce potent nocifensive responses in certain mole-rat species, indicating a defensive interaction against potential predators. uni.lu Beyond this defensive role against predators, detailed interactions of this compound with other specific organisms in the ecosystem are not extensively described in the provided information.

Myrmicarin Alkaloids in Myrmicaria Ants

| Compound | Source | General Function (if noted) |

| This compound | Poison gland | Pheromone/Semiochemical, Defense Substance, Toxicity associated nih.govnih.govnih.govnih.govnih.govnih.govnih.govnih.gov |

| Myrmicarin 237B | Poison gland | - nih.govnih.govnih.gov |

| Myrmicarin 237A | Poison gland | - nih.govnih.govflybase.org |

| Myrmicarin 215B | Poison gland | - nih.govnih.govnih.govnih.govnih.gov |

| Myrmicarin 215A | Poison gland | - nih.govnih.govnih.govnih.govnih.gov |

| Myrmicarin 430A | Poison gland | - nih.govnih.govuni.lu |

| Isomyrmicarin 430A | Poison gland | - nih.gov |

| (+)-Limonene | Poison gland | Predominant constituent nih.gov |

| Tyramides | Caste-specific | - nih.gov |

Kairomonal Roles (e.g., with natural enemies)

Kairomones are chemical signals that benefit the receiving organism, often in interspecific interactions. cirad.frfrontiersin.org Natural enemies, such as parasitoids and predators, utilize kairomones to locate their prey or hosts. cirad.frfrontiersin.orgusda.govresearchgate.net These kairomones can originate from various sources, including herbivore-induced plant volatiles, herbivore pheromones, or even herbivore by-products like frass or honeydew. cirad.frfrontiersin.orgresearchgate.net

While the search results discuss the general concept of kairomones and their role in attracting natural enemies, specific details regarding this compound's direct function as a kairomone for its natural enemies were not explicitly found. However, ant venoms and other secretions contain compounds that can act as deterrents, alarm pheromones, or have other communication roles researchgate.netannualreviews.orgmdpi.comnih.govresearchgate.net, which could indirectly influence interactions with natural enemies. For instance, alarm pheromones released by prey can sometimes be eavesdropped upon by their natural enemies. cirad.frmdpi.com

Tritrophic Interactions in Chemical Ecology

Tritrophic interactions involve the complex relationships between plants, herbivores, and their natural enemies, mediated significantly by chemical signals. wisc.edunih.govauburn.edu Herbivore-infested plants and even the herbivores themselves release volatile organic compounds that can be used by natural enemies to locate their hosts. auburn.edu The effectiveness of natural enemies in controlling insect pests can vary depending on the host plant due to these tritrophic interactions. usda.gov

The role of this compound within tritrophic interactions would likely involve its presence in Myrmicaria ants and how this presence influences their interactions with the plants they inhabit or interact with, and the natural enemies that might prey on Myrmicaria ants. While the search results highlight the importance of chemical signals in tritrophic interactions and the defensive roles of ant alkaloids researchgate.netannualreviews.orgwisc.edunih.govauburn.edu, specific studies detailing this compound's involvement in such interactions were not identified. Research in chemical ecology explores how these chemical signals mediate complex relationships across trophic levels. unr.edunih.gov

Mechanistic Investigations of Biological Activity (Molecular/Cellular Level, Non-Clinical)

Investigations into the biological activity of compounds at the molecular and cellular levels aim to understand their mechanisms of action. nih.gov This often involves identifying specific molecular targets and observing modulations in cellular pathways. nih.gov

Mechanistic Investigations of Biological Activity (Molecular/Cellular Level, Non-Clinical)

Studies on Specific Molecular Targets (if investigated in in vitro or model organism systems)

The search results did not provide specific information about studies investigating the molecular targets of this compound in in vitro or model organism systems. Research on ant venom alkaloids, in general, indicates a diversity of activities, including potential neurotoxic properties and interactions with ion channels, though specific molecular targets for many ant toxins remain poorly characterized. mdpi.comnih.gov

Advanced Analytical Techniques for Characterization and Quantification of Myrmicarin 217

Chromatographic Methods for Detection and Quantification

Chromatographic methods are fundamental for separating Myrmicarin 217 from other compounds in a mixture, enabling its detection and quantification.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC) is a widely used technique for the separation and analysis of volatile and semi-volatile organic compounds nih.gov. While this compound's volatility might be a consideration, GC's applicability depends on its thermal stability. High-Performance Liquid Chromatography (HPLC), on the other hand, is suitable for a broader range of compounds, including those that are less volatile or thermally labile. HPLC separates compounds based on their interactions with a stationary phase and a liquid mobile phase. It has been specifically utilized in the analysis of myrmicarin alkaloids, including this compound clockss.orgpsu.edu. Chiral HPLC is particularly valuable for separating and determining the enantiomeric excess of chiral compounds like this compound, providing crucial information about its stereochemistry psu.edu. Research has demonstrated the use of chiral HPLC analysis to determine the enantiomeric excess of this compound psu.edu.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a fluid in its supercritical state, typically carbon dioxide, as the mobile phase chemspider.comresearchgate.net. SFC offers advantages over both GC and HPLC for certain applications, particularly for the analysis of thermally labile molecules and chiral compounds chemspider.comacs.org. Given the reported sensitivity of myrmicarins researchgate.net and the relevance of chirality in this compound analysis psu.edu, SFC could potentially offer benefits in terms of speed, efficiency, and suitability for sensitive or chiral separations compared to conventional techniques. SFC can analyze both volatile and non-volatile compounds and offers superior speed and efficiency compared to HPLC in some cases chemspider.comacs.org.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic methods, providing more comprehensive analysis.

GC-Mass Spectrometry (GC-MS) for Volatile Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely used for the separation and identification of volatile and semi-volatile compounds in complex mixtures nih.gov. In GC-MS, compounds separated by GC are introduced into a mass spectrometer, which measures their mass-to-charge ratio, providing characteristic fragmentation patterns that aid in identification. This technique is commonly applied in the analysis of insect semiochemicals and volatile organic compounds, which can be relevant in the study of ant alkaloids like this compound. GC-MS is used for analyzing extract samples for volatile and semi-volatile organic compounds nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation capabilities of HPLC with the detection power of mass spectrometry nih.gov. LC-MS is particularly well-suited for the analysis of non-volatile and polar compounds that are not amenable to GC. This technique allows for the separation of complex mixtures of non-volatile compounds, with the mass spectrometer providing molecular weight information and structural insights through fragmentation nih.gov. LC-MS is used in the analysis of extract samples for target and non-target non-volatile organic compounds nih.gov.

NMR Spectroscopy for Purity and Stereochemical Analysis

NMR spectroscopy is a crucial tool for the comprehensive structural analysis of myrmicarins, including this compound. It provides detailed information regarding the connectivity of atoms and the stereochemical arrangement within the molecule. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are routinely employed for this purpose.

Exhaustive structural analysis using a combination of two-dimensional NMR techniques has been instrumental in revealing the connectivity and stereochemistry of myrmicarin analogs. nih.gov These techniques are particularly valuable for complex myrmicarins, where they have been used for structural assignments. nih.govnih.gov In cases where the relative stereochemistry of certain myrmicarins could not be definitively determined solely from the NMR analysis of mixtures, supplementary structure correlation studies were performed. nih.gov

The inherent sensitivity of some myrmicarins, such as Myrmicarin 430A, has necessitated their characterization as crude isolation mixtures using phase-sensitive two-dimensional NMR techniques. nih.govnih.gov This highlights the power of NMR in obtaining structural information even from challenging samples. Furthermore, in situ ¹H NMR monitoring has been developed and utilized to follow reaction progress and gain insights into the reactivity of sensitive dimeric species and intermediates involved in myrmicarin synthesis. nih.govnih.govnih.gov This approach allows for real-time analysis without the need for isolating potentially unstable intermediates.

NMR analysis is also vital for confirming the purity and structural assignments of synthetic myrmicarins. Analysis of isomerically pure samples has confirmed previously reported ¹H and ¹³C NMR assignments that were initially obtained from mixtures. wikipedia.org Chemical shifts in NMR experiments are typically referenced to internal standards such as TMS or the solvent peak, like CDCl₃. nih.gov It is worth noting that for some related benzyl (B1604629) carbamate (B1207046) compounds, NMR studies at room temperature in CDCl₃ have revealed the presence of rotamers, which can complicate the interpretation of NMR spectra. nih.gov

Sample Preparation and Handling Considerations for Sensitive Alkaloids

Myrmicarins are known to be air and temperature sensitive alkaloids, which significantly impacts their isolation, purification, and characterization. nih.govnih.govwikipedia.orgnih.gov The inherent air sensitivity of these compounds has historically complicated their isolation and structural elucidation. nih.gov For particularly sensitive myrmicarins, such as Myrmicarin 430A, their extreme sensitivity has necessitated characterization while still in a mixture with other compounds. nih.govnih.gov

This compound itself is described as air and acid sensitive. nih.gov Despite this sensitivity, it has been successfully isolated and purified using flash column chromatography. nih.gov A key consideration in the chromatographic purification of this compound has been the use of triethylamine-pretreated silica (B1680970) gel. nih.gov This suggests that the basic environment provided by triethylamine (B128534) helps to mitigate degradation during the purification process.

The oxidative instability of myrmicarins has prompted researchers to explore chemical modifications that could yield derivatives more stable for robust characterization methods, including X-ray crystallography and two-dimensional NMR analysis of pure samples. nih.gov To handle these sensitive compounds effectively, reactions are frequently conducted under an inert atmosphere, typically nitrogen or argon. nih.gov The transfer of air- and moisture-sensitive liquids is performed using specialized equipment such as stainless steel syringes or cannulae. nih.gov

Chromatographic techniques are widely used for purification, with flash column chromatography employing either silica gel or non-activated alumina (B75360) gel. nih.gov Analytical thin-layer chromatography (TLC) is also a common technique for monitoring reactions and assessing purity, utilizing pre-coated glass plates visualized under ultraviolet light or with various staining solutions including ethanolic phosphomolybdic acid (PMA), acidic p-anisaldehyde, aqueous ceric ammonium (B1175870) molybdate (B1676688) (CAM), aqueous potassium permanganate (B83412) (KMnO₄), or ethanolic ninhydrin (B49086) followed by heating. nih.gov Concentration of organic solutions obtained during workup or purification is typically performed using rotary evaporators under reduced pressure. nih.gov The purity of solvents used in the handling and analysis of these sensitive alkaloids is also critical, with common solvents often being purified by established methods. nih.gov

Future Research Trajectories and Unexplored Avenues for Myrmicarin 217

Elucidation of Remaining Biosynthetic Gaps

The biosynthesis of myrmicarin 217 and related complex myrmicarins is not yet fully understood. Initial proposals suggested that complex myrmicarins might arise through the oligomerization of bicyclic or tricyclic structures, such as myrmicarin 237B, via dehydrative cyclization or dimerization. nih.gov While some studies have explored potentially biomimetic dimerization in synthesis, the specific enzymatic machinery and detailed steps involved in the natural biosynthetic pathway within the ants remain largely unknown. nih.govmit.edu

Identification of Specific Biosynthetic Enzymes

A key area for future research is the identification and characterization of the specific enzymes involved in the biosynthesis of this compound. Research into the biosynthesis of other ant alkaloids has shown enzyme-mediated production from precursors like acetate (B1210297). dntb.gov.uaannualreviews.org Given the complexity of the pyrroloindolizine core of this compound, multiple enzymatic steps are likely involved, potentially including cyclases, oxidases, and transferases. nih.gov Identifying these enzymes would provide a complete picture of the biosynthetic route and could open possibilities for in vitro production.

Genetic Engineering Approaches for Biosynthetic Pathway Reconstruction

With the identification of the biosynthetic enzymes and their corresponding genes, genetic engineering approaches could be employed to reconstruct the this compound biosynthetic pathway in a heterologous host, such as bacteria or yeast. biorxiv.orgwikipedia.orgnih.gov This strategy has been successful for producing other complex natural products. biorxiv.org Reconstructing the pathway would allow for controlled production of this compound, potentially in larger quantities than isolation from ants, and facilitate the study of intermediates and enzyme mechanisms. biorxiv.org Challenges might include optimizing gene expression, enzyme activity, and precursor availability in the host organism.

Expanded Understanding of Ecological Roles

Myrmicarin alkaloids are known to play a role in the ecology of Myrmicaria ants, primarily as components of their venom used for defense and predation. nih.govnih.govmdpi.comresearchgate.net However, a comprehensive understanding of the full spectrum of their ecological functions and the factors influencing their production is still developing. annualreviews.orgresearchgate.net

Investigation of Interactions with a Broader Range of Organisms

While myrmicarins are implicated in defense against predators and in subduing prey, their interactions with a wider range of organisms in the ants' environment warrant further investigation. This could include detailed studies on their effects on different types of prey, pathogens, competitors, and even symbiotic organisms. mdpi.com Understanding these interactions could reveal additional ecological roles or potential applications, such as antimicrobial properties. mdpi.com Research has shown that ant venoms can have diverse activities, including insecticidal and antimicrobial effects. mdpi.com

Impact of Environmental Factors on Myrmicarin Production

The production of secondary metabolites in organisms, including alkaloids in ants, can be influenced by various environmental factors. maxapress.commdpi.com Future research could explore how factors such as diet, temperature, humidity, and the presence of specific environmental cues or threats impact the quantity and composition of myrmicarins produced by Myrmicaria ants. maxapress.comresearchgate.netfao.orgfrontiersin.org This could provide insights into the regulation of myrmicarin biosynthesis and the ecological pressures that drive their production.

Development of Novel Synthetic Methodologies Inspired by Myrmicarin Complexity

The intricate molecular architecture of this compound and other myrmicarins presents significant challenges and opportunities for synthetic organic chemistry. nih.govnih.gov Previous synthetic efforts have explored various strategies, including dehydrative cyclization and approaches involving the construction of the pyrroloindolizine core. nih.govnih.govcapes.gov.brresearchgate.netresearchgate.net The sensitivity of these alkaloids also adds to the synthetic challenge. nih.govnih.gov

Future research can focus on developing novel synthetic methodologies that are inspired by the unique structural features and potential biomimetic pathways of myrmicarins. nih.govmit.edu This could involve exploring new reaction cascades, stereoselective transformations, or more efficient routes to access the core myrmicarin scaffold. researchgate.netresearchgate.netpsu.edursc.org The development of such methodologies could not only provide more accessible routes to this compound and its analogs but also contribute to the broader field of natural product synthesis. psu.edusci-hub.se For instance, studies have investigated ionic dimerization of tricyclic myrmicarins as a potential biomimetic approach to complex structures. nih.gov

More Efficient or Sustainable Synthetic Routes

Despite these achievements, the complexity of the this compound structure often leads to lengthy synthetic sequences and can involve the use of hazardous reagents or require specific, sometimes challenging, reaction conditions. Future research is needed to develop more efficient and sustainable synthetic routes. This could involve exploring greener catalysts, reducing the total number of synthetic steps, or utilizing more abundant and less toxic starting materials and reagents rsc.org. Developing catalytic methods that minimize waste generation and energy consumption aligns with the principles of sustainable chemistry and would make this compound and its derivatives more accessible for broader research applications.

Exploration of Novel Myrmicarin Derivatives for Chemical Biology Studies

Myrmicarins belong to a family of alkaloids with intriguing structural features and origins in ant defense secretions nih.govmit.edunih.govmit.eduannualreviews.org. Their inherent complexity and often air-sensitive nature have presented challenges for extensive biological study nih.govmit.edunih.govmit.edu. While their ecological role as defensive compounds is recognized, exploring their potential interactions with biological systems beyond their natural context represents a significant avenue for chemical biology research annualreviews.org.

Studies on myrmicarin derivatives have already revealed interesting reactivity, such as the acid-promoted dimerization of myrmicarin 215B to form heptacyclic structures nih.govnih.govmit.edu. The union of functionalized pyrroloindolizines has also enabled the synthesis of heterodimeric products and strategically functionalized hexacyclic structures nih.govcore.ac.uk.

Future research can focus on synthesizing novel this compound derivatives with specific modifications designed for chemical biology studies. This could involve incorporating functional handles, such as azide, alkyne, or biotin (B1667282) tags, which allow for the labeling and tracking of these molecules in biological systems and the identification of their binding partners researchgate.net. Creating photoactivable or fluorescent derivatives could enable studies on their cellular uptake, localization, and interactions with potential biological targets. Such chemical tools are invaluable for dissecting molecular mechanisms and can open up possibilities for exploring previously unknown bioactivities of the myrmicarin scaffold acs.orgnih.govrsc.org. This exploration could extend to investigating interactions with enzymes, receptors, or other biomolecules, potentially revealing novel biological pathways or therapeutic targets.

Advanced Analytical Tool Development

The study of natural products from sources like insect secretions often involves working with limited sample quantities and compounds that may be sensitive to environmental conditions mit.edunih.govuts.edu.au. The development of advanced analytical tools is crucial for overcoming these challenges and gaining a deeper understanding of compounds like this compound in their natural context and in laboratory investigations.

Miniaturized or In Situ Analysis Techniques for Ecological Studies

Analyzing the chemical composition of ant venom secretions, where myrmicarins are found, can be challenging due to the small size of the ants and the minute quantities of compounds produced mit.edunih.govuts.edu.au. Traditional methods often require the collection and pooling of samples, which can be labor-intensive and may not reflect the in situ chemical profile accurately, especially for sensitive or reactive compounds like some myrmicarins mit.edunih.gov.

The application of miniaturized or in situ analysis techniques holds significant promise for ecological studies of this compound and other ant alkaloids. Techniques such as in situ 1H NMR monitoring have already proven valuable in observing the real-time behavior of myrmicarins and their derivatives in solution nih.govnih.govmit.eduresearchgate.net. Future efforts could focus on developing even more miniaturized and portable analytical platforms. This could include microfluidic devices coupled with mass spectrometry or NMR spectroscopy that allow for the analysis of extremely small sample volumes directly at the site of collection or soon thereafter, minimizing degradation or alteration of sensitive compounds uts.edu.au.

Developing techniques for in situ analysis within the ant colony or on collected specimens without extensive sample preparation would provide a more accurate picture of the chemical ecology of these compounds, including variations in composition based on environmental factors, colony status, or individual ant characteristics annualreviews.orgresearchgate.net. This would provide invaluable data for understanding the ecological roles and biosynthesis of myrmicarins in their natural environment.

Application of Machine Learning for Structure-Function Prediction (non-biological activity outcomes)

Machine learning (ML) and deep learning (DL) techniques have become powerful tools in chemistry and biology for predicting molecular properties and biological activities based on structural information hfenglab.orgnih.govmdpi.comfrontiersin.orgarxiv.org. While much of the focus in biological applications of ML is on predicting biological functions or interactions mdpi.comfrontiersin.org, these methods can also be applied to predict non-biological outcomes.

For this compound and its potential derivatives, ML can be employed to predict various physical and chemical properties based on their molecular structures. This could include predicting spectroscopic data (e.g., NMR shifts, mass fragmentation patterns), chromatographic retention times, solubility in different solvents, stability under various conditions (temperature, light, atmosphere), or reactivity profiles with common reagents. hfenglab.orgnih.govmdpi.comfrontiersin.orgarxiv.org.

Developing ML models trained on existing data for myrmicarins and related alkaloid structures could aid in the characterization of newly synthesized derivatives, optimize purification strategies, predict appropriate storage conditions, and even inform synthetic route design by predicting the feasibility or outcome of certain reactions based on the properties of the molecules involved. This application of ML focuses purely on the intrinsic chemical and physical behaviors of the compounds, providing valuable predictive capabilities that can streamline research and development efforts without directly addressing biological activity.

Q & A

Q. What are the established synthetic protocols for Myrmicarin 217, and how can researchers validate their reproducibility?

this compound synthesis typically involves multi-step alkaloid assembly, including key cyclization and functional group transformations. To ensure reproducibility:

- Document reagent purity, solvent drying methods, and reaction conditions (temperature, time, catalyst loading) in detail .

- Cross-validate spectral data (NMR, HRMS) with literature values, emphasizing deprotonation shifts in -NMR for tertiary amine moieties .

- Report yields as both isolated and chromatographically pure masses, noting any deviations >5% from prior studies .

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

Contradictions in spectral data (e.g., -NMR chemical shifts) often arise from solvent polarity or pH variations. Mitigation strategies:

- Replicate experiments under identical conditions (solvent, concentration, temperature) as cited studies .

- Use internal standards (e.g., TMS for NMR) and validate instrument calibration with reference compounds .

- Publish raw spectral files in supplementary information to enable peer validation .

Q. What analytical techniques are critical for confirming the structural identity and purity of this compound?

- Primary : -/-NMR, HRMS, and IR spectroscopy for functional group confirmation .

- Secondary : HPLC-UV/ELSD for purity assessment (≥95% by area normalization) .

- Advanced : X-ray crystallography for absolute stereochemical assignment, if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can computational models (e.g., DFT, molecular docking) enhance mechanistic studies of this compound’s bioactivity?

- Use density functional theory (DFT) to predict reactive sites for electrophilic/nucleophilic interactions, correlating with experimental kinetic data .

- Perform molecular docking against putative biological targets (e.g., ion channels) using crystal structures from the PDB, validating with mutagenesis assays .

- Disclose force fields, solvation models, and software versions (e.g., Gaussian 16, AutoDock Vina) to ensure reproducibility .

Q. What strategies resolve contradictions in this compound’s reported pharmacological efficacy across in vitro vs. in vivo models?

- Data normalization : Express IC/EC values relative to positive controls (e.g., verapamil for calcium channel blocking) to minimize assay variability .

- Model selection : Compare tissue-specific bioavailability using PK/PD modeling (e.g., compartmental analysis) .

- Meta-analysis : Systematically review dose-response curves across studies using PRISMA guidelines, highlighting confounding factors (e.g., metabolite interference) .

Q. How should researchers design experiments to elucidate the biosynthetic pathway of this compound in ant venom glands?

- Isotopic labeling : Trace -labeled precursors via LC-MS/MS to identify intermediate metabolites .

- Transcriptomic profiling : Use RNA-Seq to pinpoint candidate enzymes (e.g., terpene cyclases) in venom gland tissue .

- Heterologous expression : Clone putative biosynthetic genes into E. coli or yeast for functional validation .

Methodological Standards and Reporting

Q. What are the minimum data requirements for publishing this compound-related findings in peer-reviewed journals?

Journals such as The Beilstein Journal of Organic Chemistry mandate:

Q. Tables for Data Reporting

| Parameter | Reporting Standard | Example for this compound |

|---|---|---|

| Synthetic Yield | Isolated mass (mg), purity-adjusted % | 45 mg, 72% (HPLC) |

| NMR Shifts | Solvent referenced, δ in ppm | -NMR (CDCl): δ 2.35 |

| Bioactivity (IC) | Mean ± SD, n≥3 replicates | 12.3 ± 1.5 μM (HEK293 cells) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.